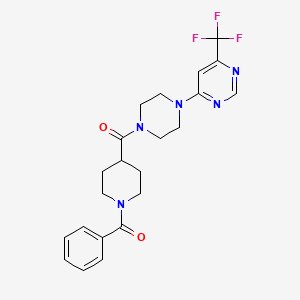

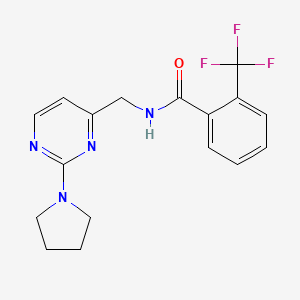

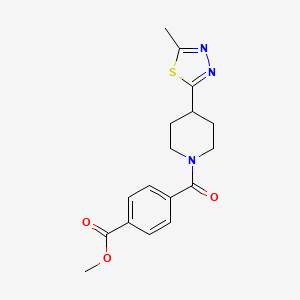

(1-苯甲酰哌啶-4-基)(4-(6-(三氟甲基)嘧啶-4-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" is a synthetic molecule that appears to be related to a class of piperidine and piperazine derivatives. These derivatives have been studied for various biological activities, including anti-acetylcholinesterase activity, cytotoxicity against cancer cell lines, and as potential antidepressants and anti-mycobacterial agents .

Synthesis Analysis

The synthesis of related piperidine derivatives involves the introduction of various substituents to enhance biological activity. For instance, the substitution of the benzamide moiety with a bulky group has been shown to increase anti-acetylcholinesterase activity significantly. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide also enhances activity . Similarly, piperazinyl methanone derivatives have been synthesized by treating secondary amines with halogenated precursors, followed by the addition of activated molecules such as 2-furyl(1-piperazinyl)methanone .

Molecular Structure Analysis

The molecular structure of piperidine and piperazine derivatives is crucial for their biological activity. The presence of a benzoyl group and the basic quality of the nitrogen atom in the piperidine ring are important for interaction with biological targets such as acetylcholinesterase . The introduction of heteroaromatic rings, such as pyrimidine, has been explored to enhance the antibacterial properties of oxazolidinones .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups attached to the piperidine and piperazine rings. For example, the sulfonyl piperazine-integrated triazole conjugates have been shown to induce apoptosis in cancer cells, suggesting a potential mechanism involving the interaction with tubulin and inhibition of polymerization . The aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed to preferentially phosphorylate ERK1/2, indicating a specific biochemical pathway activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives, such as solubility, metabolic stability, and penetration through biological membranes, are critical for their pharmacokinetic profiles. For instance, the lead compound NLX-204 from the aryloxyethyl derivative series showed high solubility, metabolic stability, and Caco-2 penetration, which are desirable properties for a drug candidate . The therapeutic index and cytotoxicity against cell lines are also important parameters, as seen in the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which exhibited low cytotoxicity and significant anti-mycobacterial activity .

科学研究应用

抗微生物活性

一项研究描述了新吡啶衍生物的合成和体外抗微生物活性,包括与“(1-苯甲酰哌啶-4-基)(4-(6-(三氟甲基)嘧啶-4-基)哌嗪-1-基)甲酮”在结构上相关的化合物。这些化合物对调查的细菌和真菌菌株表现出不同程度的活性(Patel, Agravat, & Shaikh, 2011)。

药代动力学

另一项相关研究关注二肽基肽酶IV抑制剂的代谢、排泄和药代动力学,该抑制剂与所讨论的化合物具有结构相似性。这项研究揭示了药物的排泄途径,涉及代谢和肾脏清除,并可能对类似化合物产生影响(Sharma et al., 2012)。

抗精神病潜力

合成并评估了一系列对多巴胺和5-羟色胺受体具有亲和力的新型构象受限丁酮酮。这些在结构和功能上相关的化合物被检验其抗精神病潜力,并显示出不同程度的功效(Raviña et al., 2000)。

抗分枝杆菌化学类型

对苯并[d]噻唑-2-基(哌嗪-1-基)甲酮的研究发现了新的抗分枝杆菌化学类型,展示了类似化合物在结核病治疗中的潜力。其中一些化合物对结核分枝杆菌H37Rv菌株表现出有希望的活性(Pancholia et al., 2016)。

糖尿病治疗

一项关于一种对2型糖尿病具有高效、选择性、口服活性的二肽基肽酶IV抑制剂的研究,提供了与具有类似分子结构的化合物的药理应用相关的发现。所研究的化合物显示出高口服生物利用度和低血浆蛋白结合率,表明其有潜力作为新的糖尿病治疗药物(Ammirati et al., 2009)。

未来方向

The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown various biological activities . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety and hazards.

属性

IUPAC Name |

(1-benzoylpiperidin-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N5O2/c23-22(24,25)18-14-19(27-15-26-18)28-10-12-30(13-11-28)21(32)17-6-8-29(9-7-17)20(31)16-4-2-1-3-5-16/h1-5,14-15,17H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWKKXBWIGDCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2504257.png)

![ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate](/img/structure/B2504258.png)